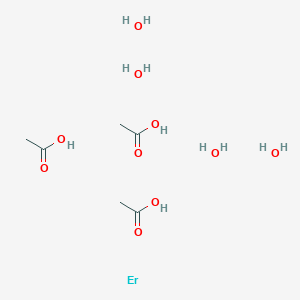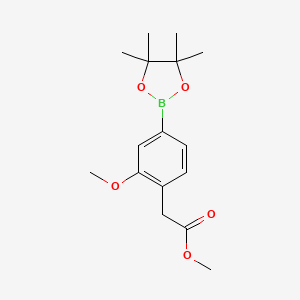
Acetic acid--erbium--water (3/1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium acetate tetrahydrate is a chemical compound with the formula Er(CH₃COO)₃·4H₂O. It is the acetate salt of erbium, a rare earth element. This compound appears as a light red solid and is soluble in water . Erbium acetate tetrahydrate is used in various scientific and industrial applications, particularly in the synthesis of optical materials .
Métodos De Preparación
Erbium acetate tetrahydrate can be synthesized through the reaction of erbium oxide (Er₂O₃) with acetic acid (CH₃COOH). The reaction typically occurs under controlled conditions to ensure the formation of the tetrahydrate form. The general reaction is as follows:
[ \text{Er}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Er(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
The resulting erbium acetate is then crystallized from the solution to obtain the tetrahydrate form .
Análisis De Reacciones Químicas
Erbium acetate tetrahydrate undergoes several types of chemical reactions, including thermal decomposition and hydrolysis. When heated, it decomposes to form various intermediate compounds before ultimately yielding erbium oxide (Er₂O₃). The decomposition process can be summarized as follows:
-
Thermal decomposition at 90°C: [ \text{Er(CH}_3\text{COO)}_3·4\text{H}_2\text{O} \rightarrow \text{Er(CH}_3\text{COO)}_3 + 4 \text{H}_2\text{O} ]
-
Further heating to 310°C: [ \text{Er(CH}_3\text{COO)}_3 \rightarrow \text{Er(OH)(CH}_3\text{COO)}_2 + \text{CH}_2=\text{C}=\text{O} ]
-
At 350°C: [ \text{Er(OH)(CH}_3\text{COO)}_2 \rightarrow \text{ErOCH}_3\text{COO} + \text{CH}_3\text{COOH} ]
-
Finally, at 590°C: [ 2 \text{ErOCH}_3\text{COO} \rightarrow \text{Er}_2\text{O}_3 + \text{CO}_2 ]
These reactions highlight the compound’s stability and its ability to form various intermediates before reaching the final product .
Aplicaciones Científicas De Investigación
Erbium acetate tetrahydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of erbium acetate tetrahydrate primarily involves its ability to act as a source of erbium ions (Er³⁺). These ions interact with various molecular targets and pathways, depending on the application. For instance, in optical materials, erbium ions are responsible for the emission of light at specific wavelengths, making them valuable in telecommunications and laser technologies .
Comparación Con Compuestos Similares
Erbium acetate tetrahydrate can be compared with other similar compounds, such as holmium acetate and thulium acetate. These compounds share similar chemical properties due to their position in the lanthanide series. erbium acetate tetrahydrate is unique in its specific applications in optical materials and medical lasers .
Similar Compounds
- Holmium acetate
- Thulium acetate
- Erbium oxide
- Erbium chloride
- Erbium fluoride
Erbium acetate tetrahydrate stands out due to its specific luminescent properties and its role in advanced technological applications.
Propiedades
Número CAS |
207234-04-6 |
|---|---|
Fórmula molecular |
C6H20ErO10 |
Peso molecular |
419.48 g/mol |
Nombre IUPAC |
acetic acid;erbium;tetrahydrate |
InChI |
InChI=1S/3C2H4O2.Er.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2 |
Clave InChI |
SJIMNYNTHDVHGF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
![[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)

![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)

![(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13902243.png)
![5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B13902245.png)
![(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)
![[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13902270.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride](/img/structure/B13902273.png)



